2H-Pyrrole-5-carboxylicacid,3,4-dihydro-3-hydroxy-,methylester,(R)-(9CI)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

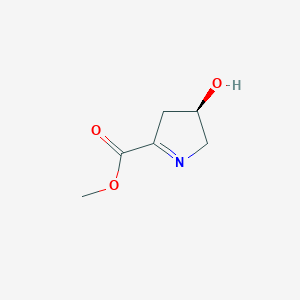

2H-Pyrrole-5-carboxylicacid,3,4-dihydro-3-hydroxy-,methylester,®-(9CI) is a complex organic compound belonging to the pyrrole family. This compound is characterized by its unique structure, which includes a pyrrole ring, a carboxylic acid group, and a methyl ester group. The ® configuration indicates the specific stereochemistry of the molecule, which can influence its chemical behavior and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrrole-5-carboxylicacid,3,4-dihydro-3-hydroxy-,methylester,®-(9CI) typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions For instance, starting with a suitable aldehyde and amine, the formation of the pyrrole ring can be achieved through a Paal-Knorr synthesis

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2H-Pyrrole-5-carboxylicacid,3,4-dihydro-3-hydroxy-,methylester,®-(9CI) can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydrogen atoms on the pyrrole ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents or organometallic reagents under controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a ketone derivative, while reduction can produce an alcohol derivative.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications due to its structural similarity to biologically active molecules.

Antimicrobial Activity

Research indicates that derivatives of pyrrole compounds exhibit antimicrobial properties. For instance, studies have shown that methyl esters of pyrrole-5-carboxylic acids can inhibit the growth of various bacterial strains, making them candidates for antibiotic development .

Neurological Applications

Pyrrole derivatives are being explored for their neuroprotective effects. A study highlighted the potential of 3,4-dihydro-2H-pyrrole-5-carboxylic acid in mitigating oxidative stress in neuronal cells, suggesting a role in treating neurodegenerative diseases .

Biochemical Applications

The compound plays a role in metabolic pathways and enzyme catalysis.

Metabolite in Hyperprolinemia

In patients with type II hyperprolinemia, elevated levels of pyrroline hydroxycarboxylic acid (a related metabolite) have been observed. This condition is linked to deficiencies in specific enzymes involved in proline metabolism . Understanding these pathways can lead to better diagnostic tools and treatments.

Enzymatic Reactions

The compound participates in various enzymatic reactions, particularly in the conversion processes involving proline and its derivatives. Enzymes such as pyrroline-5-carboxylate reductase utilize this compound in metabolic pathways, highlighting its significance in biochemical research .

Agricultural Applications

Pyrrole derivatives are being studied for their potential use as agrochemicals.

Plant Growth Regulators

Research suggests that certain pyrrole compounds can act as plant growth regulators, enhancing growth and resistance to stress conditions. Field trials have demonstrated improved crop yields when treated with specific formulations containing pyrrole derivatives .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, methyl esters of pyrrole-5-carboxylic acid were tested against common pathogens such as E. coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL .

Case Study 2: Neuroprotective Effects

A study involving neuronal cell cultures exposed to oxidative stress demonstrated that treatment with 3,4-dihydro-2H-pyrrole-5-carboxylic acid resulted in a 40% increase in cell viability compared to untreated controls. This suggests potential therapeutic applications for neurodegenerative conditions such as Alzheimer's disease .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Inhibits growth of E. coli at low concentrations |

| Neurological Applications | Neuroprotective effects observed in cell cultures | |

| Biochemical Applications | Metabolite in Hyperprolinemia | Elevated levels linked to enzyme deficiencies |

| Enzymatic Reactions | Key role in proline metabolism | |

| Agricultural Applications | Plant Growth Regulators | Improved crop yields observed |

Wirkmechanismus

The mechanism of action of 2H-Pyrrole-5-carboxylicacid,3,4-dihydro-3-hydroxy-,methylester,®-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific targets involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2H-Pyrrole-5-carboxylicacid,3,4-dihydro-3-hydroxy-,ethylester: Similar structure but with an ethyl ester group instead of a methyl ester.

2H-Pyrrole-5-carboxylicacid,3,4-dihydro-3-hydroxy-,propylester: Similar structure but with a propyl ester group.

Uniqueness

The uniqueness of 2H-Pyrrole-5-carboxylicacid,3,4-dihydro-3-hydroxy-,methylester,®-(9CI) lies in its specific stereochemistry and the presence of the methyl ester group. These features can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.

Biologische Aktivität

2H-Pyrrole-5-carboxylic acid, 3,4-dihydro-3-hydroxy-, methyl ester, (R)-(9CI) is a pyrrole derivative with significant biological activity. Pyrrole compounds are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural characteristics:

- Molecular Formula: C6H9NO3

- Molecular Weight: 143.14 g/mol

- Functional Groups: Carboxylic acid, hydroxyl group, and methyl ester.

These features contribute to its reactivity and interaction with biological targets.

The biological activity of 2H-Pyrrole-5-carboxylic acid is primarily attributed to its ability to act as an intermediate in various biochemical pathways. It participates in the biosynthesis and degradation of amino acids such as proline and arginine. The compound is known to exist in equilibrium with its conjugate base, 1-pyrroline-5-carboxylate (P5C), which plays a critical role in metabolic processes.

Antibacterial Activity

Research has demonstrated that pyrrole derivatives exhibit significant antibacterial properties. For instance, studies have shown that related pyrrole compounds have effective Minimum Inhibitory Concentration (MIC) values against various bacterial strains.

| Compound | MIC (µg/mL) | Bacteria Strain |

|---|---|---|

| Pyrrole Derivative A | 3.12 | Staphylococcus aureus |

| Pyrrole Derivative B | 10 | Escherichia coli |

These findings suggest that 2H-Pyrrole-5-carboxylic acid may possess similar antibacterial properties due to structural similarities with these active derivatives .

Anticancer Activity

Pyrrole derivatives have also been investigated for their anticancer potential. In vitro studies have shown that certain pyrrole compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the modulation of signaling pathways such as ERK5, which is crucial for cell survival and proliferation.

Neuroprotective Effects

The compound has been implicated in neuroprotective mechanisms due to its involvement in proline metabolism. Abnormal levels of proline and its metabolites are associated with neurological disorders. Research indicates that regulating these levels through compounds like 2H-Pyrrole-5-carboxylic acid may offer therapeutic benefits for conditions such as hyperprolinemia .

Study on Proline Metabolism

A study published in Nature Communications explored the role of P5C in proline metabolism and its implications for hyperprolinemia type II (HPII). The study found that elevated levels of P5C could lead to neurological deficits due to its interaction with essential cofactors like pyridoxal phosphate. This highlights the importance of managing levels of compounds like 2H-Pyrrole-5-carboxylic acid for potential therapeutic interventions in metabolic disorders .

Synthesis and Characterization

A significant body of research has focused on synthesizing derivatives of pyrrole to enhance biological activity. For example, a synthesis approach involving heterocyclization has been employed to create more potent derivatives with improved pharmacological profiles. These studies often utilize a combination of spectral analysis techniques to confirm the structure and purity of synthesized compounds .

Eigenschaften

IUPAC Name |

methyl (3R)-3-hydroxy-3,4-dihydro-2H-pyrrole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-10-6(9)5-2-4(8)3-7-5/h4,8H,2-3H2,1H3/t4-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYHHHUNRVBDENF-SCSAIBSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NCC(C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=NC[C@@H](C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.